molecular formula C16H13NO B1353969 5-Methyl-3,4-diphenylisoxazole CAS No. 37928-17-9

5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969
CAS No.: 37928-17-9
M. Wt: 235.28 g/mol
InChI Key: ZXIRUKJWLADSJS-UHFFFAOYSA-N
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Description

5-Methyl-3,4-diphenyl-isoxazole is a heterocyclic compound with the molecular formula C16H13NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom at adjacent positions. This compound is known for its significant biological activities and is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs .

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of parecoxib sodium , a COX-2 inhibitor developed by Pfizer

Mode of Action

Given its role as an intermediate in the synthesis of Parecoxib Sodium , it is plausible that it may interact with the COX-2 enzyme, leading to inhibition of prostaglandin synthesis.

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm these predictions.

Action Environment

It is known that the compound should be stored in a dry room temperature environment . Factors such as pH, temperature, and presence of other compounds could potentially influence its stability and efficacy, but more research is needed in this area.

Biochemical Analysis

Biochemical Properties

5-Methyl-3,4-diphenylisoxazole plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its synthesis and application. For instance, it is involved in the preparation of valdecoxib, where it acts as a reagent. The interactions of this compound with enzymes such as cyclooxygenase-2 (COX-2) are crucial for its function as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a precursor to COX-2 inhibitors. These inhibitors influence cell function by modulating the COX-2 enzyme, which is involved in the inflammatory response. By inhibiting COX-2, this compound derivatives can reduce inflammation and pain. This compound can also affect cell signaling pathways, gene expression, and cellular metabolism through its interaction with COX-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the COX-2 enzyme. This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins. The inhibition of COX-2 by this compound derivatives is a key mechanism of action for their anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable when stored in a sealed, dry environment at room temperature. Over time, its effects on cellular function can be observed in both in vitro and in vivo studies. Long-term exposure to this compound derivatives may lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits COX-2 and reduces inflammation. At higher doses, it may exhibit toxic or adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of COX-2 inhibitors. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients. These metabolic pathways are essential for the production of valdecoxib and parecoxib sodium .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its pharmacological effects. Understanding the transport and distribution mechanisms of this compound can help optimize its therapeutic use .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for the compound’s role in inhibiting COX-2 and reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,4-diphenyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition under dielectric heating of in situ generated nitrile oxides from hydroximinoyl chlorides . This method provides moderate to good yields and is considered efficient for the synthesis of isoxazoles.

Industrial Production Methods

Industrial production of 5-Methyl-3,4-diphenyl-isoxazole often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,4-diphenyl-isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxazoles, and isoxazolines, which have significant biological activities .

Scientific Research Applications

5-Methyl-3,4-diphenyl-isoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3,4-diphenyl-isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable intermediate in drug synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

5-methyl-3,4-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIRUKJWLADSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433813
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37928-17-9
Record name 5-Methyl-3,4-diphenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Methyl-3,4-diphenylisoxazole in the synthesis of Parecoxib Sodium, and why is understanding its impurities important?

A: this compound is a crucial starting material in synthesizing Parecoxib Sodium, a non-narcotic analgesic. [] During this synthesis, this compound undergoes sulfonation and esterification reactions to form 4-(5-methyl-3-phenyl-isoxazolyl) ethyl benzenesulphonate. [] Studying the impurities generated during this process is critical because some, classified as genotoxic impurities, can impact the quality control and safety profile of the final Parecoxib Sodium product. []

Q2: Has the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in pharmaceutical synthesis, been confirmed, and what analytical techniques were used?

A: Yes, the structure of 5-Hydroxy-5-methyl-3,4-diphenylisoxazole, a key intermediate in synthesizing the drug Valdecoxib, has been confirmed. [] Researchers used a combination of ¹H NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to validate its structure. []

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